1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves several steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: This step typically involves carboxylation reactions.
Attachment of the Trifluoromethylsulfonyl Group: This is often done using trifluoromethanesulfonic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylsulfonyl group.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Medicine: Due to its inhibitory effects on FGFR, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves the inhibition of FGFR. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFR, this compound can interfere with the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Properties
CAS No. |
1204475-94-4 |
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Molecular Formula |
C10H7F3N2O5S |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)6-7(20-21(17,18)10(11,12)13)5-3-2-4-14-8(5)15-6/h2-4H,1H3,(H,14,15) |
InChI Key |
ABIAQIGMIXMYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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